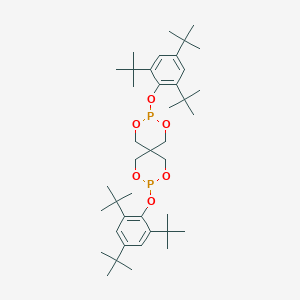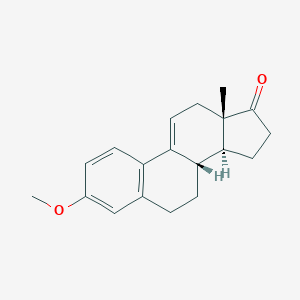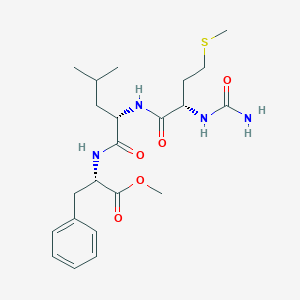
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester (CM-LF) is a synthetic peptide that has gained attention in the scientific community due to its potential as a research tool. This peptide is known for its ability to mimic the biological activity of naturally occurring proteins, making it a valuable tool for studying cellular processes and identifying potential therapeutic targets. In
Wissenschaftliche Forschungsanwendungen
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and drug development. One of the most common uses of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is in the study of chemotaxis, the process by which cells move towards or away from chemical gradients. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been shown to stimulate chemotaxis in a variety of cell types, including neutrophils and macrophages. This makes it a valuable tool for studying the mechanisms underlying immune system function and inflammation.
Wirkmechanismus
The mechanism of action of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is not fully understood, but it is thought to involve the activation of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of cellular processes, including chemotaxis, cell growth and differentiation, and neurotransmitter release. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is believed to bind to specific GPCRs, triggering a series of downstream signaling events that ultimately lead to changes in cellular behavior.
Biochemische Und Physiologische Effekte
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been shown to have a variety of biochemical and physiological effects on cells. In addition to its ability to stimulate chemotaxis, N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been shown to activate the production of reactive oxygen species (ROS) in neutrophils. ROS are important signaling molecules that play a role in a variety of cellular processes, including inflammation and wound healing. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has also been shown to induce the release of cytokines, small proteins that are involved in immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in lab experiments is its ability to mimic the biological activity of naturally occurring proteins. This makes it a valuable tool for studying cellular processes and identifying potential therapeutic targets. However, there are also limitations to using N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in lab experiments. For example, the peptide may have limited stability in certain experimental conditions, and its effects may be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research involving N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester. One area of interest is the development of new drugs that target GPCRs. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester could be used as a tool for identifying and characterizing these receptors, which could ultimately lead to the development of new therapies for a variety of diseases. Another area of interest is the study of the role of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in inflammation and wound healing. By better understanding the mechanisms underlying these processes, it may be possible to develop new treatments for chronic inflammatory diseases and non-healing wounds.
Conclusion:
In conclusion, N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is a synthetic peptide that has gained attention in the scientific community due to its potential as a research tool. Its ability to mimic the biological activity of naturally occurring proteins makes it a valuable tool for studying cellular processes and identifying potential therapeutic targets. While there are limitations to using N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in lab experiments, there are also many potential future directions for research involving this peptide. By better understanding the mechanisms underlying its effects, it may be possible to develop new treatments for a variety of diseases.
Synthesemethoden
The synthesis of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester involves the coupling of three amino acids: methionine, leucine, and phenylalanine. This process is typically carried out using solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin support. Once the peptide chain has been assembled, the protecting groups are removed to yield the final product. The resulting N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester peptide is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Eigenschaften
CAS-Nummer |
131924-30-6 |
|---|---|
Produktname |
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester |
Molekularformel |
C22H34N4O5S |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-(carbamoylamino)-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H34N4O5S/c1-14(2)12-17(24-19(27)16(10-11-32-4)26-22(23)30)20(28)25-18(21(29)31-3)13-15-8-6-5-7-9-15/h5-9,14,16-18H,10-13H2,1-4H3,(H,24,27)(H,25,28)(H3,23,26,30)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
MKFOYXMTFYIGAK-BZSNNMDCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)N |
Andere CAS-Nummern |
131924-30-6 |
Sequenz |
MLF |
Synonyme |
CMLPME N(alpha)-carbamoylmethionyl-leucyl-phenylalanine methyl ester N-alpha-carbamoyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester N-carbamoyl-Met-Leu-Phe Me este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
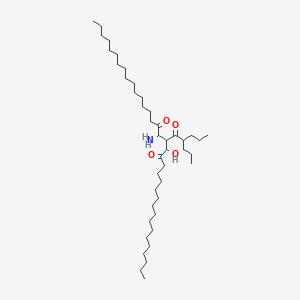
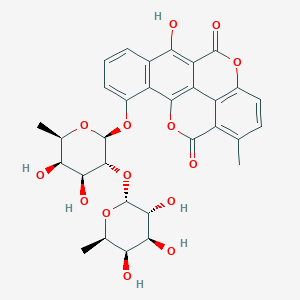
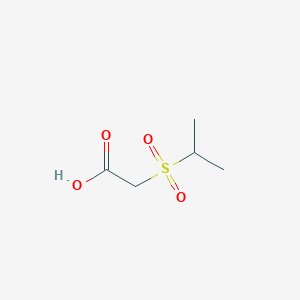
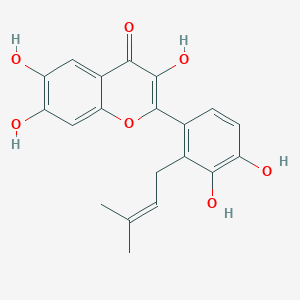
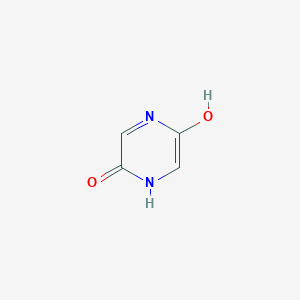
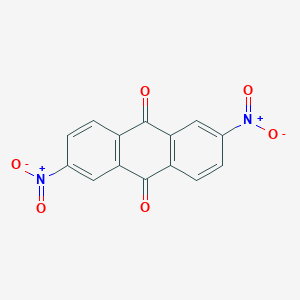
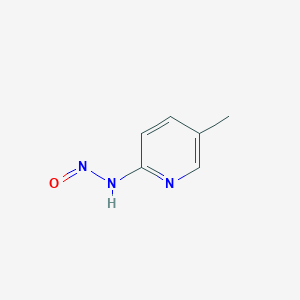
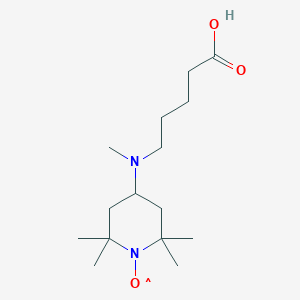
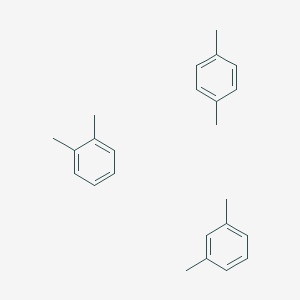
![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
